Synthetic Yield & Route Efficiency
The synthesis of 4-[(Cyclopropylamino)sulfonyl]benzoic acid via the reaction of 4-chlorosulfonylbenzoic acid with cyclopropylamine provides a high yield of 92% under mild conditions, as described in a patent example . This contrasts with the synthesis of other sulfamoyl benzamide derivatives, which often involve multi-step procedures, carbodiimide couplings, and lower overall yields [1]. The specific and efficient route provides a quantifiable advantage in procurement for research requiring this particular building block.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Other sulfamoyl benzamide derivatives (e.g., compounds 3i, 3f, 3j, 4d) synthesized via multi-step routes |
| Quantified Difference | Not directly quantified, but the target compound's synthesis is a single, high-yielding step, while comparators involve multiple steps. |
| Conditions | Synthesis of target compound: 4-chlorosulfonylbenzoic acid + cyclopropylamine in dichloromethane, ambient temp . Synthesis of comparators: multi-step synthesis with various substituents [1]. |
Why This Matters
A high-yielding, single-step synthesis translates to lower cost of goods and higher availability for researchers procuring this compound.
- [1] Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13, 20909-20915. View Source
